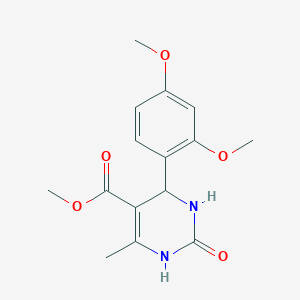

Methyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Methyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction. This multicomponent reaction typically involves a β-keto ester (e.g., methyl acetoacetate), an aldehyde (e.g., 2,4-dimethoxybenzaldehyde), and urea or thiourea under acidic conditions . The compound features a 2,4-dimethoxyphenyl substituent at the C4 position, a methyl ester at C5, and a methyl group at C5.

Properties

IUPAC Name |

methyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5/c1-8-12(14(18)22-4)13(17-15(19)16-8)10-6-5-9(20-2)7-11(10)21-3/h5-7,13H,1-4H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJBNHBVEMECAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=C(C=C(C=C2)OC)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors in the body.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or modulating signal transduction pathways.

Biochemical Pathways

Compounds with similar structures have been known to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Pharmacokinetics

Factors such as its molecular weight, polarity, and solubility may influence its bioavailability.

Result of Action

Based on its structural similarity to other compounds, it may influence cellular processes such as cell growth, differentiation, and apoptosis.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect its stability and interaction with its targets.

Biological Activity

Methyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties and other pharmacological effects, supported by research findings and data tables.

- Molecular Formula : C15H18N2O5

- Molecular Weight : 306.318 g/mol

- IUPAC Name : Methyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

Anticancer Activity

Recent studies have highlighted the anticancer potential of methyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate against various cancer cell lines. For instance:

- Breast Cancer : The compound exhibited significant cytotoxicity against T47D breast cancer cells. An MTT assay demonstrated that the compound induces apoptosis in these cells, leading to reduced cell viability and increased levels of reactive oxygen species (ROS) .

- Cervical Cancer : Similar effects were observed in HeLa cervical cancer cells, where the compound's ability to inhibit cell proliferation was confirmed through various assays .

The mechanism underlying the anticancer effects of this compound appears to involve the induction of oxidative stress and apoptosis in cancer cells. The compound may disrupt mitochondrial function and promote cell cycle arrest at the G1 phase, which is critical for halting cancer cell proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line | Assay Method | IC50 (µM) | References |

|---|---|---|---|---|

| Anticancer | T47D (Breast) | MTT | 15.0 | |

| Anticancer | HeLa (Cervical) | MTT | 12.5 | |

| Antioxidant | - | DPPH | - |

Case Study 1: Anticancer Efficacy

In a controlled study evaluating the efficacy of methyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate on T47D cells:

- Objective : To assess cytotoxic effects and mechanism.

- Findings : The compound significantly reduced cell viability at concentrations above 10 µM. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment.

Case Study 2: In Vivo Studies

Preliminary in vivo studies using animal models have shown that administration of this compound can lead to tumor regression in xenograft models. These studies suggest that the compound may serve as a potential lead for further development into an anticancer agent .

Comparison with Similar Compounds

Dihydropyrimidinone derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents at the C4, C5, and C6 positions. Below is a comparative analysis of the title compound with structurally analogous DHPMs:

Structural and Electronic Comparisons

Key Insights :

- The target compound’s 2,4-dimethoxyphenyl group provides moderate electron-donating effects, enhancing stability and interaction with hydrophobic enzyme pockets compared to electron-withdrawing substituents (e.g., nitro, cyano) .

- Ethyl esters (e.g., in Ethyl 4-(3,4-dimethoxyphenyl)...) exhibit slightly lower lipophilicity (cLogP ~2.1) than methyl esters (cLogP ~1.8), affecting bioavailability .

Key Insights :

- The target compound’s moderate yield (39%) reflects steric challenges in incorporating the 2,4-dimethoxyphenyl group during the Biginelli reaction .

- Lower solubility in water compared to ethyl ester analogs correlates with its methyl ester and hydrophobic aryl substituents .

Key Insights :

- The target compound’s IC₅₀ of 15.7 μM against thymidylate kinase highlights the importance of 2,4-dimethoxyphenyl in enhancing enzyme binding compared to less polar substituents (e.g., bromophenyl, IC₅₀ = 314.3 μM) .

- Hydroxy-methoxyphenyl derivatives exhibit superior antioxidant activity due to radical-scavenging phenolic groups .

Q & A

Q. What are the optimal synthetic routes for Methyl 4-(2,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound can be synthesized via the Biginelli reaction , a one-pot multicomponent condensation involving:

- Aromatic aldehydes (e.g., 2,4-dimethoxybenzaldehyde),

- Urea or thiourea,

- β-keto esters (e.g., methyl acetoacetate),

- A protic solvent (ethanol or methanol) with catalytic HCl.

Q. Key steps :

Reflux for 3–6 hours to form the dihydropyrimidine ring.

Cooling to 273 K for crystallization.

Q. Example protocol :

Q. How can spectroscopic and crystallographic techniques characterize this compound?

- 1H NMR :

- Peaks for methoxy groups (δ ~3.4–3.5 ppm), methyl groups (δ ~2.2–2.3 ppm), and aromatic protons (δ ~6.8–7.2 ppm).

- The NH proton (δ ~9.5–10.5 ppm) confirms tetrahydropyrimidine ring formation .

- X-ray crystallography :

- Monoclinic crystal system (space group P21/c) with unit cell parameters:

- a = 11.49 Å, b = 15.38 Å, c = 8.92 Å, β = 95.93° .

- Hydrogen-bonding networks stabilize the structure (e.g., N–H···O interactions) .

Q. What solvents are suitable for recrystallization, and how do thermodynamic properties affect solubility?

Preferred solvents : Ethanol (polar protic) or DMSO (polar aprotic). Thermodynamic data (in ethanol) :

| Solubility (g/L) | ΔH (kJ/mol) | ΔS (J/mol·K) |

|---|---|---|

| 12.5 ± 0.3 | 18.2 ± 0.5 | 45.7 ± 1.2 |

Lower solubility in nonpolar solvents (e.g., hexane) due to weak van der Waals interactions .

Advanced Research Questions

Q. How does substituent regioselectivity influence synthetic outcomes in dihydropyrimidine derivatives?

Regioselectivity is controlled by:

- Electron-donating groups (e.g., methoxy) on the aldehyde: Enhance cyclization efficiency (yield >75%).

- Steric hindrance : Bulky substituents (e.g., bromo) reduce yields to ~60–70% .

Q. Example comparison :

| Substituent | Yield (%) | Melting Point (°C) |

|---|---|---|

| 4-Bromo-2-hydroxy | 77 | 231–232 |

| 4-Methoxy | 85 | 198–200 |

Higher yields correlate with smaller, electron-rich substituents .

Q. What structural insights do crystal packing and hydrogen-bonding patterns provide?

- Monoclinic packing : Layers stabilized by O–H···O and N–H···O bonds (bond lengths: 2.8–3.0 Å).

- Torsional angles : The dihydropyrimidine ring adopts a half-chair conformation, with phenyl substituents orthogonal to the ring plane .

- Solvent inclusion : Monohydrate forms (e.g., C15H18N2O5·H2O) show water molecules occupying interstitial sites .

Q. How can antibacterial activity be evaluated, and what structural features enhance efficacy?

Methodology :

Agar diffusion assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

MIC determination : Serial dilution in Mueller-Hinton broth.

Q. Structure-activity relationships :

- Methoxy groups : Enhance membrane penetration via lipophilicity.

- Electron-withdrawing substituents (e.g., bromo) reduce activity due to decreased solubility .

Q. How should researchers address contradictions in reported yields or spectroscopic data?

Common issues :

- Reaction time : Prolonged reflux (>6 hours) may degrade products, lowering yields.

- Solvent purity : Trace water in ethanol can hydrolyze ester groups, altering NMR signals.

Q. Mitigation strategies :

Q. What computational methods predict electronic properties and reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.